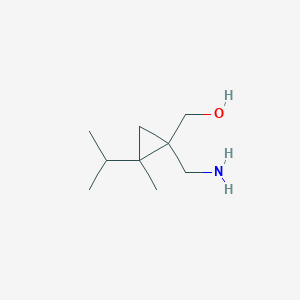
Nafcillin Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nafcillin is a semi-synthetic antibiotic related to penicillin. It is a narrow-spectrum beta-lactam antibiotic drug . As a beta-lactamase-resistant penicillin, it is used to treat infections caused by Gram-positive bacteria, in particular, species of staphylococci that are resistant to other penicillins .
Synthesis Analysis
The synthesis of Nafcillin Sulfoxide and its related compounds has been described in the literature . The aerial oxidation of sulfur causes the formation of Nafcillin Sulfoxide during the synthesis of compound 3. It was synthesized by the treatment of Nafcillin sodium with peracetic acid in 30% yield .Molecular Structure Analysis
The molecular structure of Nafcillin is C21H22N2O5S . It is a semi-synthetic antibiotic substance derived from 6-amino-penicillanic acid . The drugs in this class are highly resistant to inactivation by staphylococcal penicillinase and are active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .Chemical Reactions Analysis
Nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .Physical And Chemical Properties Analysis
Nafcillin is a semi-synthetic antibiotic substance derived from 6-amino-penicillanic acid . The drugs in this class are highly resistant to inactivation by staphylococcal penicillinase and are active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .Scientific Research Applications
Phosphorescence-based Determination
Nafcillin Sulfoxide has been the subject of research in the field of analytical chemistry, particularly in developing methods for its determination. A study by Pulgarín et al. (2000) utilized room-temperature phosphorescence to determine nafcillin in pharmaceutical preparations. This method involved using enhancers like sodium dodecyl sulfate, thallium (I) nitrate, and sodium sulfite to achieve high sensitivity and selectivity. This approach provided a linear response for specific concentrations and showed potential for pharmaceutical analysis (Pulgarín, Molina, & Pardo, 2000).
Analytical and Bioanalytical Chemistry
Further research in analytical and bioanalytical chemistry has investigated the presence and effects of nafcillin sulfoxide and related compounds in various environments. For example, studies have examined the occurrence of perfluorinated chemicals in aquatic organisms, revealing insights into the bioaccumulation and environmental impact of such compounds (Fernández-Sanjuan et al., 2010).
Environmental Science and Technology
In environmental science, studies have focused on the distribution and effects of perfluorinated compounds, like nafcillin sulfoxide derivatives, in various ecosystems. Research by Calafat et al. (2007) provided data on the exposure of the general U.S. population to these compounds, contributing to a better understanding of environmental and public health risks (Calafat et al., 2007).
Mechanism of Action
Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .
Safety and Hazards
Nafcillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inadequate ventilation, wear respiratory protection . Contaminated work clothing should not be allowed out of the workplace . Wear protective gloves .
properties
CAS RN |
41061-20-5 |
|---|---|
Molecular Formula |
C₂₁H₂₂N₂O₆S |
Molecular Weight |
430.47 |
synonyms |
2-Ethoxynaphthylpenicillin Sulfoxide; [2S-(2α,5α,6β)]-6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-oxide-4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)
![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)
![4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one](/img/structure/B1145647.png)

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)